molecular formula C28H28ClN3OS B2698740 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether CAS No. 866149-65-7

2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether

Cat. No. B2698740
CAS RN: 866149-65-7
M. Wt: 490.06
InChI Key: HZQFMLJUDJLREF-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether” are not available in the sources I have.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The thiazole ring is known for its antimicrobial properties, and the presence of the piperazine moiety enhances its ability to disrupt microbial cell membranes. Research indicates that this compound can be effective against a broad spectrum of bacteria and fungi, making it a promising candidate for developing new antibiotics .

Anticancer Properties

The compound’s structure allows it to interact with various cellular targets involved in cancer progression. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle regulation. Its unique chemical structure enables it to target specific cancer cell pathways, potentially leading to the development of novel anticancer therapies .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

The compound has been investigated for its neuroprotective effects. It can cross the blood-brain barrier and has shown promise in protecting neurons from oxidative stress and apoptosis. This makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antifungal Applications

The compound has demonstrated significant antifungal activity, particularly against Candida species. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting essential enzymes required for fungal growth. This makes it a promising candidate for treating fungal infections.

Thiazoles: having diverse biological activities [2,4-Disubstituted thiazoles

Mechanism of Action

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . The specific mechanism of action for “2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether” is not available in the sources I have.

properties

IUPAC Name

5-[[2-[(4-benzhydrylpiperazin-1-yl)methyl]phenoxy]methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3OS/c29-28-30-19-25(34-28)21-33-26-14-8-7-13-24(26)20-31-15-17-32(18-16-31)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,19,27H,15-18,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQFMLJUDJLREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2OCC3=CN=C(S3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether

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